molecular formula C11H12ClNOS B1457110 2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol CAS No. 954127-39-0

2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol

Cat. No.: B1457110
CAS No.: 954127-39-0
M. Wt: 241.74 g/mol
InChI Key: WFWJSXGIQCRPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol is a useful research compound. Its molecular formula is C11H12ClNOS and its molecular weight is 241.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including oxidoreductases and transferases, through its thiol group, which can form covalent bonds with the active sites of these enzymes. These interactions often result in the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme and the nature of the interaction .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes and receptors. The thiol group of the compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein conformation and function. This can result in either the inhibition or activation of enzyme activity, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At higher doses, it can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are often dose-dependent, with a clear threshold beyond which the compound becomes harmful to cells and tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are crucial for the detoxification and elimination of the compound from the body, ensuring that it does not accumulate to toxic levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carriers. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity, as they determine its availability and concentration at the target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. It can also be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s role in regulating cellular processes and maintaining cellular homeostasis .

Properties

IUPAC Name

2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c1-11(2,3)10-13-7-5-4-6(12)9(15)8(7)14-10/h4-5,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWJSXGIQCRPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol
Reactant of Route 2
2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol
Reactant of Route 3
2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol
Reactant of Route 4
2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol
Reactant of Route 5
2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.